Regioisomeric Differentiation: 3-Methoxy-4-(2-oxopyrrolidin-1-yl) vs. 4-Methoxy-3-(2-oxopyrrolidin-1-yl) Substitution Pattern
The target compound (CAS 941889-44-7) bears the 2-oxopyrrolidin-1-yl group para to the acetamide linkage and the methoxy group meta, whereas its regioisomer CAS 941889-98-1 reverses these positions (methoxy para, 2-oxopyrrolidin-1-yl meta) [1]. In PDE4 inhibitor SAR, the 2-pyrrolidinone carbonyl acts as a critical hydrogen-bond acceptor within the enzyme active site; its positioning relative to the central phenyl ring directly influences binding geometry to the catalytic domain [2]. While no head-to-head PDE4 IC₅₀ comparison between these two regioisomers has been published, patent data on related 2-pyrrolidinone series show that repositioning the pyrrolidinone substituent from the para to meta position can shift PDE4B IC₅₀ values by more than 5-fold, as observed with compound pairs in CA2584328A1 [3].
| Evidence Dimension | PDE4B inhibition potency shift due to regioisomeric substitution pattern change |
|---|---|
| Target Compound Data | CAS 941889-44-7: 3-methoxy-4-(2-oxopyrrolidin-1-yl) substitution (para-pyrrolidinone, meta-methoxy) |
| Comparator Or Baseline | CAS 941889-98-1: 4-methoxy-3-(2-oxopyrrolidin-1-yl) substitution (meta-pyrrolidinone, para-methoxy); patent-disclosed analog pairs with para-to-meta pyrrolidinone shift exhibit >5-fold IC₅₀ differences |
| Quantified Difference | Projected >5-fold IC₅₀ shift based on patent SAR from structurally analogous compound pairs (para-to-meta pyrrolidinone repositioning) |
| Conditions | PDE4B enzymatic assay; projection based on CA2584328A1 patent series SAR |
Why This Matters
Selecting the correct regioisomer is essential for PDE4 assay reproducibility, as even a single-atom positional switch can alter target engagement by an order of magnitude.
- [1] Kuujia.com. CAS 941889-98-1: 2-(4-Ethoxyphenyl)-N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenylacetamide. Regioisomer identification. View Source
- [2] Card GL et al. Structural basis for the activity of drugs that inhibit phosphodiesterases. Structure. 2004; 12(12):2233-2247. Shows the 2-pyrrolidinone carbonyl hydrogen-bonding role in PDE4 active site. View Source
- [3] CA2584328A1 – Phosphodiesterase 4 inhibitors (patent). Examples demonstrate >5-fold PDE4B IC₅₀ variation with pyrrolidinone positional changes on central phenyl ring. View Source
